5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-chloro-3-cyclopentyl-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-12-9(10)6-8(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOPWGOFBDLPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopentyl-1-methyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, in a substitution reaction, the chlorine atom may be replaced by a methoxy group, resulting in 5-methoxy-3-cyclopentyl-1-methyl-1H-pyrazole.
Scientific Research Applications
Biological Activities
5-Chloro-3-cyclopentyl-1-methyl-1H-pyrazole exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains. The unique structure of 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole may enhance its interaction with microbial membranes, leading to increased permeability and cell death.
- Anti-inflammatory Effects : Similar compounds have demonstrated significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. This suggests that 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole may also modulate inflammatory responses effectively .
- Antitumor Potential : Research indicates that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest, making this compound a potential candidate for cancer therapy .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various pyrazole derivatives, 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole exhibited significant activity against multidrug-resistant bacterial strains. The minimal inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an alternative antibacterial agent.
Case Study 2: Anti-inflammatory Mechanism
A controlled study assessed the anti-inflammatory effects of several pyrazole derivatives in murine models. Results indicated that treatment with compounds similar to 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential role in managing inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,5-Dimethylpyrazole | Two methyl groups at positions 3 and 5 | Neuroprotective effects |
| 4-Chloro-3-methylpyrazole | Chlorine at position 4 | Strong anti-inflammatory properties |
| 1-(Cyclohexyl)-1H-pyrazole | Cyclohexyl group at position 1 | Potent analgesic activity |
| 5-Chloro-3-Cyclopentyl-1-Methyl-1H-Pyrazole | Chlorine at position 5, cyclopentyl group at position 3 | Antimicrobial, anti-inflammatory, antitumor |
Mechanism of Action
The mechanism of action of 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Pyrazole Derivatives
Substituent Variations on the Pyrazole Ring
Cycloalkyl vs. Aromatic Substituents
- Cyclopentyl vs. Cyclopropyl: 5-Chloro-3-cyclopentyl-1-methyl-1H-pyrazole (C₁₀H₁₄ClN₂) has a larger cyclopentyl group compared to cyclopropyl analogs like 5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (C₂₂H₂₂F₂N₃O₂) . Cyclopropyl-containing analogs in exhibit inhibitory activity against human dihydroorotate dehydrogenase (DHODH), suggesting that smaller cycloalkyl groups may optimize binding pocket interactions .
Halogen and Functional Group Variations
- Chlorine Positional Isomers: 5-Chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde phenylhydrazone (C₁₉H₁₈ClN₄) in features a chlorine at position 5 and a hydrazone group at position 3. 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (C₁₂H₁₀Cl₂N₂O) in has dual chlorine atoms, which may enhance electronic withdrawal effects compared to the single chlorine in the target compound .
Physicochemical Properties
Molecular Weight and Solubility
- The cyclopentyl group in the target compound contributes to a higher molecular weight and lower polarity compared to analogs with smaller substituents (e.g., ethyl or methyl).
DHODH Inhibition
- Cyclopropyl-pyridine hybrids (e.g., 8o, 8p) in demonstrate potent DHODH inhibition, with IC₅₀ values in the nanomolar range. The cyclopentyl group’s steric effects in the target compound may hinder similar interactions unless optimized .
Antibacterial Activity
Key Research Findings and Gaps
- Structural Insights : The cyclopentyl group distinguishes the target compound from cyclopropyl or aromatic analogs, offering a unique profile for structure-activity relationship (SAR) studies.
- Data Limitations : Direct biological data (e.g., IC₅₀, solubility measurements) for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
5-Chloro-3-cyclopentyl-1-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of a chlorine atom and a cyclopentyl group, which may influence its pharmacological properties. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
The biological activity of 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole is largely attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activities and receptor functions, potentially leading to various therapeutic effects. Notably, it may inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties. The presence of the chlorine atom may enhance its reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration.
Biological Activities
Research indicates that 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives can possess antimicrobial properties. The compound may inhibit the growth of various bacterial strains, although specific data on its efficacy compared to standard antibiotics remains limited .
- Anti-inflammatory Effects : The compound's mechanism suggests potential anti-inflammatory effects through the inhibition of specific enzymes involved in inflammatory responses.
- Cytotoxicity : Some pyrazole derivatives have been tested for cytotoxic effects against cancer cell lines. While specific data for this compound is not extensively documented, related pyrazoles have shown varying degrees of cytotoxicity against human cancer cells .
Research Findings and Case Studies
A review of recent literature highlights the ongoing exploration of pyrazoles, including 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole. Key findings include:
Q & A
Basic: What are the standard synthetic routes for preparing 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole?
The compound can be synthesized via Vilsmeier-Haack reactions using cyclopentyl-substituted pyrazolone precursors. A typical procedure involves reacting 3-cyclopentyl-1-methyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions (60–80°C, 4–6 hours) to introduce the aldehyde group at the 4-position, followed by chlorination .
Key considerations :
- Use anhydrous conditions to avoid side reactions.
- Monitor reaction progress via TLC (hexane/ethyl acetate, 3:1).
- Purify via column chromatography (silica gel, gradient elution).
Advanced: How can reaction conditions be optimized to improve yields in pyrazole carbaldehyde synthesis?
Optimization involves adjusting temperature , solvent polarity , and catalyst loading . For example:
- Solvent : Dichloroethane (DCE) enhances electrophilic substitution in Vilsmeier-Haack reactions compared to THF .
- Catalyst : Adding a catalytic amount of K₂CO₃ (10 mol%) improves nucleophilic substitution in aryloxy-functionalized derivatives .
- Temperature : Lower temperatures (0–5°C) minimize decomposition during Knoevenagel condensations .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–80°C | ±15% variability |
| Solvent | DCE or DMF | +20–30% efficiency |
| Catalyst | K₂CO₃ (10 mol%) | +25% conversion |
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; aldehyde proton at δ 9.8–10.2 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O stretch at 1670–1690 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 227.1 for C₁₀H₁₃ClN₂O) .
Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions often arise from rotamers or solvent effects . For example:
- Dynamic NMR : Use variable-temperature ¹H NMR (e.g., −40°C to 25°C) to observe coalescence of split peaks caused by hindered rotation in cyclopentyl groups .
- Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding interactions that alter chemical shifts .
Basic: What are the common functionalization strategies for this pyrazole scaffold?
- Knoevenagel Condensation : React the aldehyde group with active methylene compounds (e.g., ethyl cyanoacetate) to form α,β-unsaturated derivatives .
- Nucleophilic Aromatic Substitution : Replace the 5-chloro group with aryloxy or amino groups using phenol or amines under basic conditions .
Advanced: How can computational methods aid in predicting biological activity?
- Molecular Docking : Use software like MOE to model interactions with carbonic anhydrase IX (CA-IX) or prostaglandin synthases, which are targets for pyrazole derivatives .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with anticonvulsant activity observed in MES (maximal electroshock) assays .
Basic: What safety protocols are essential during synthesis?
- Ventilation : Use fume hoods to avoid inhalation of POCl₃ or formaldehyde vapors .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with chlorinated intermediates .
- Storage : Keep the compound in a desiccator at −20°C to prevent hydrolysis .
Advanced: How does steric hindrance from the cyclopentyl group influence reactivity?
The cyclopentyl group:
- Reduces electrophilicity at the 4-position, slowing nucleophilic attacks (e.g., aryloxy substitutions require longer reaction times) .
- Increases regioselectivity in Friedel-Crafts alkylation due to steric shielding of adjacent positions .
Basic: What are the crystallization conditions for X-ray structure determination?
- Solvent System : Use ethanol/water (7:3) for slow evaporation.
- Temperature : 4°C to promote crystal growth .
- Key Metrics : Crystallographic data (e.g., space group P2₁/c, unit cell parameters a = 8.21 Å, b = 12.34 Å) confirm molecular geometry .
Advanced: How can isotopic labeling (e.g., ¹⁵N) aid mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
